2-Ethyl-9H-xanthen-9-one
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Overview
Description
2-Ethyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their yellow color and are found naturally in various plants, fungi, and lichens. The molecular structure of this compound consists of a dibenzo-γ-pyrone framework with an ethyl group attached to the 2-position of the xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-9H-xanthen-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedel-Crafts acylation of 2-ethylphenol with phthalic anhydride, followed by cyclization to form the xanthone core. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of xanthone-quinones.
Reduction: Formation of hydroxyxanthones.
Substitution: Formation of halogenated or nitrated xanthones.
Scientific Research Applications
2-Ethyl-9H-xanthen-9-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The biological activities of 2-Ethyl-9H-xanthen-9-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone structure but without the ethyl group.
9H-xanthen-9-one: Another derivative with different substituents on the xanthone core.
Azaxanthones: Compounds with nitrogen atoms in the aromatic rings, exhibiting different biological activities.
Uniqueness: 2-Ethyl-9H-xanthen-9-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other xanthone derivatives.
Properties
Molecular Formula |
C15H12O2 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-ethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-2-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3 |
InChI Key |
BKXCPQYHXDPVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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